

Core Concepts in Aluminum Citrate Coordination Chemistry

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Compound of Interest		
Compound Name:	Aluminum citrate	
Cat. No.:	B1209684	Get Quote

Aluminum, a trivalent metal ion (Al³⁺), readily interacts with citrate, a tricarboxylic acid, to form a variety of complexes. The nature of these complexes is highly dependent on factors such as pH, the molar ratio of aluminum to citrate, and the presence of other coordinating ligands.[1] Citrate can act as a tridentate ligand, typically coordinating with aluminum through two of its carboxylate groups and the central hydroxyl group.[1]

The speciation of **aluminum citrate** in aqueous solution is a dynamic equilibrium involving multiple mononuclear and polynuclear species. The formation of these various species is a critical determinant of the solubility, transport, and biological activity of aluminum.

Effect of pH on Speciation

The pH of the solution is arguably the most critical factor governing the structure of the **aluminum citrate** species formed.[1] At acidic pH values (pH < 4), the predominant species are often mononuclear complexes. As the pH increases into the neutral and alkaline ranges, the formation of more complex polynuclear species, including trinuclear complexes, is observed.[2] Studies have shown that a stable trimeric **aluminum citrate** complex is the major species in an equimolar solution between pH 4 and 9.[2]

Quantitative Data on Aluminum Citrate Complexes

The stability and formation of **aluminum citrate** complexes can be quantified through stability constants (log K) and thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of



formation. This data is essential for modeling the behavior of **aluminum citrate** in biological and environmental systems.

Stability Constants of Aluminum Citrate Species

The following table summarizes the stability constants for various **aluminum citrate** complexes reported in the literature. It is important to note that experimental conditions, such as temperature and ionic strength, can influence these values.

Species	Log K	Temperature (°C)	Ionic Strength (M)	Reference
[Al(H ₂ Cit)] ²⁺ (monodentate)	2.91 ± 0.08	25	0.6	[3]
[Al(HCit)] ⁺ (bidentate)	6.56 ± 0.11	25	0.6	[3]
[Al(Cit)] (tridentate)	10.72 ± 0.14	25	0.6	[3]
[Al(Citrate)]	7.98	Not Specified	0	[4]
[Al(Citrate)H]+	11.23	Not Specified	0	[4]
[Al(Citrate) ₂] ³⁻	12.83	Not Specified	0	[4]

Thermodynamic Data for Aluminum Citrate Formation

Calorimetric studies have been conducted to determine the enthalpy of formation for **aluminum citrate** complexes. This data provides insight into the nature of the bonding interactions.

Reaction	ΔH (kJ/mol)	Temperature (K)	Reference
Al ³⁺ (aq) + Cit ³⁻ (aq) →INVALID-LINK	-43.4	298.15	[5]

Experimental Protocols for Characterization



The study of **aluminum citrate** speciation relies on a combination of analytical techniques. Below are detailed methodologies for key experiments.

Potentiometric Titration

Potentiometric titration is a classical method used to determine the stability constants of metal complexes.

Objective: To determine the formation constants of **aluminum citrate** complexes by monitoring the pH change upon addition of a titrant.

Materials:

- Aluminum chloride (AlCl₃) or aluminum nitrate (Al(NO₃)₃) stock solution of known concentration.
- Citric acid solution of known concentration.
- Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).
- Potassium chloride (KCI) or sodium chloride (NaCI) for maintaining constant ionic strength.
- pH meter with a combination glass electrode.
- thermostated titration vessel.
- · Magnetic stirrer.

Procedure:

- Prepare a series of solutions in the titration vessel, each with known total concentrations of aluminum and citric acid, and a constant ionic strength (e.g., 0.1 M KCl).
- Calibrate the pH electrode using standard buffer solutions.
- Immerse the calibrated electrode in the sample solution and allow the reading to stabilize while stirring.



- Titrate the solution with the standardized NaOH solution, adding small increments of the titrant.
- Record the pH value after each addition, ensuring the reading is stable before proceeding.
- Continue the titration until a significant change in pH indicates the equivalence points have been passed.
- The collected data (volume of titrant vs. pH) is then analyzed using computer programs to calculate the stability constants of the various protonated and complexed species.[6]

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